molecular formula C49H59F2NO8 B1244729 Vytorin CAS No. 444313-53-5

Vytorin

カタログ番号 B1244729
CAS番号: 444313-53-5
分子量: 828 g/mol
InChIキー: PNAMDJVUJCJOIX-IUNFJCKHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A pharmaceutical preparation of ezetimibe and simvastatin that is used in the treatment of HYPERCHOLESTEROLEMIA and HYPERLIPIDEMIAS.

科学的研究の応用

Lipid and Cardiovascular Health Research

Vytorin, a combination of ezetimibe and simvastatin, has been a focal point in lipid and cardiovascular health research. The IMPROVE-IT trial emphasized that lower LDL-cholesterol levels are better for high-risk patients, suggesting that ezetimibe might become the preferred additional drug in combination therapy for lipid disorders due to its oral dosage form and cost-effectiveness. This trial showcased the significance of achieving LDL-C goals in high-risk patients. Moreover, it was highlighted that for secondary prevention of atherosclerotic cardiovascular disease (ASCVD), adding ezetimibe to high-intensity statin therapy further reduces LDL-C and cardiovascular risk cost-effectively (Banach et al., 2015) (Fras & Mikhailidis, 2020).

Muscle Safety and Drug Efficacy

A comprehensive review of muscle-related adverse events from numerous clinical trials showed that the incidence of muscle-related clinical and laboratory adverse events or discontinuations due to muscle-related adverse events was no more common in patients taking Vytorin than in those taking simvastatin alone. This indicates that ezetimibe does not enhance or aggravate the muscle effects of simvastatin, suggesting a favorable muscle safety profile for Vytorin (Davidson et al., 2006).

Implications for Diabetic Dyslipidemia

Studies have indicated the importance of combination therapy in managing diabetic dyslipidemia, especially given the high residual risk of cardiovascular disease in individuals with type 2 diabetes despite maximal statin therapy. The role of additional agents such as ezetimibe has been studied extensively, with the IMPROVE-IT trial demonstrating a small but significant improvement in clinical endpoints with the addition of ezetimibe to statins in high-risk patients. This highlights the potential future role of Vytorin in combination therapy for diabetic dyslipidemia (Warraich, Wong, & Rana, 2015).

Safety and Tolerability in Dyslipidemia Treatment

Research has also focused on the safety of ezetimibe and simvastatin combination for the treatment of hypercholesterolemia. The evidence suggests that Vytorin offers limited additional risk compared with simvastatin monotherapy and is considered a safe and efficient choice for dyslipidemia treatment in high-risk and diabetic patients. This highlights the potential of Vytorin as a tolerable treatment option in managing dyslipidemia (Kei, Filippatos, & Elisaf, 2016).

特性

CAS番号

444313-53-5

製品名

Vytorin

分子式

C49H59F2NO8

分子量

828 g/mol

IUPAC名

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate;(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

InChI

InChI=1S/C25H38O5.C24H21F2NO3/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19;25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3;1-12,21-23,28-29H,13-14H2/t15-,16-,18+,19+,20-,21-,23-;21-,22+,23-/m01/s1

InChIキー

PNAMDJVUJCJOIX-IUNFJCKHSA-N

異性体SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C.C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O

SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O

正規SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O

その他のCAS番号

444313-53-5

同義語

Combination, Ezetimibe-Simvastatin
Combination, Ezetimibe-Simvastatin Drug
Drug Combination, Ezetimibe-Simvastatin
Ezetimibe Simvastatin Combination
Ezetimibe Simvastatin Drug Combination
ezetimibe, simvastatin drug combination
ezetimibe-simvastatin combination
Ezetimibe-Simvastatin Drug Combination
Inegy
Vytorin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vytorin
Reactant of Route 2
Vytorin
Reactant of Route 3
Vytorin
Reactant of Route 4
Vytorin
Reactant of Route 5
Vytorin
Reactant of Route 6
Vytorin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。